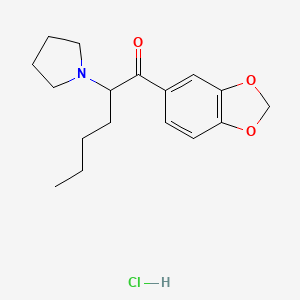

Mdphp(hydrochloride)

Overview

Description

Mdphp(hydrochloride), chemically known as 3,4-methylenedioxy-α-pyrrolidinohexanophenone hydrochloride, is a synthetic cathinone belonging to the class of new psychoactive substances (NPS). It is structurally characterized by a pyrrolidine ring substituted with a hexanophenone backbone and a methylenedioxy group at the 3,4-positions of the phenyl ring. Mdphp acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to stimulant effects such as euphoria, increased alertness, and tachycardia. Its illicit use as a recreational drug has raised significant public health concerns due to reports of severe toxicity and fatalities .

Preparation Methods

General Synthetic Framework for Cathinone Derivatives

Cathinones like MDPHP are typically synthesized via a multi-step process involving ketone formation, amine alkylation, and subsequent salt formation. The structural core of MDPHP—a pyrrolidine-substituted hexanophenone with a methylenedioxy group—suggests a synthesis pathway involving Friedel-Crafts acylation, Mannich reaction, or nucleophilic substitution.

Ketone Intermediate Preparation

The 3',4'-methylenedioxyphenylacetone intermediate is a critical precursor. Analogous to the hydrolysis and esterification steps described in methyl phenidate synthesis , this ketone could be obtained via:

-

Friedel-Crafts acylation : Reacting 3,4-methylenedioxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Hydrolysis of acetamide intermediates : As demonstrated in EP2507212A1 , α-phenyl-α-piperidyl acetamide undergoes acidic hydrolysis to yield threo-a-phenyl-a-piperidyl-2-acetic acid, which is esterified to form methyl phenidate. Adapting this, a similar acetamide derivative could be hydrolyzed to generate the ketone backbone.

The introduction of the pyrrolidine moiety into the hexanophenone structure is a pivotal step. Patent CN103910650A outlines diazo reactions and reductions for introducing amine groups, which could be modified for MDPHP:

Mannich Reaction

A Mannich reaction between the ketone intermediate, pyrrolidine, and formaldehyde could yield the α-pyrrolidinohexanophenone scaffold. Key parameters include:

-

Temperature : Controlled heating (50–60°C) to prevent side reactions .

-

Solvent system : Polar aprotic solvents (e.g., dichloromethane) for optimal reactivity .

N-Alkylation

Alternative routes may involve alkylating a primary amine with a bromohexane derivative. For example, reacting pyrrolidine with 1-bromohexan-2-one under basic conditions (K₂CO₃, DMF) at reflux .

Hydrochloride Salt Formation

Salt formation is critical for stabilizing the free base and enhancing bioavailability. Methods from EP2507212A1 and CN103910650A provide validated protocols:

Acid-Catalyzed Esterification and Salt Precipitation

-

Esterification : Treating the free base with methanol and thionyl chloride (SOCl₂) at 0–10°C to form the methyl ester .

-

Salt formation : Bubbling dry HCl gas into isopropyl alcohol (IPA) containing the free base, maintaining temperatures below 15°C to minimize degradation .

Crystallization and Purification

-

Solvent selection : Ethyl acetate and water mixtures for liquid-liquid extraction .

-

Activated carbon treatment : Removing organic impurities via stirring with activated carbon, followed by filtration .

Analytical Validation and Impurity Profiling

The National Forensic Laboratory’s report on MDPHP hydrochloride highlights challenges in purity assessment:

Chromatographic Analysis

-

HPLC-TOF : A Zorbax Eclipse C18 column with a methanol/water gradient (0.1% formic acid) resolved MDPHP with a mass accuracy of Δppm = -0.36 .

-

GC-MS : Electron ionization (70 eV) identified fragmentation patterns consistent with the pyrrolidine-hexanophenone structure .

NMR Characterization

-

¹H NMR (CDCl₃) : Peaks at δ 2.5–3.0 ppm (pyrrolidine protons), δ 6.8–7.1 ppm (aromatic methylenedioxy group) .

-

Impurity detection : A 25% unknown organic impurity was noted, likely originating from incomplete alkylation or side reactions during salt formation .

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost-Effective Process Design

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxy-α-pyrrolidinohexiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,4-Methylenedioxy-α-pyrrolidinohexiophenone has several scientific research applications:

Mechanism of Action

3,4-Methylenedioxy-α-pyrrolidinohexiophenone acts as a potent norepinephrine-dopamine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and prolonged stimulation of the postsynaptic receptors . The IC50 values for this compound are 0.06 μM at the norepinephrine transporter, 0.05 μM at the dopamine transporter, and 9 μM at the serotonin transporter .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Mdphp(Hydrochloride) and Related Compounds

| Compound Name | Key Structural Features | Pharmacological Class |

|---|---|---|

| Mdphp(hydrochloride) | 3,4-methylenedioxy phenyl, α-pyrrolidinohexanophenone backbone | Synthetic cathinone (NDRI) |

| Methylphenidate Hydrochloride | Piperidine ring, methyl ester, phenyl group | Psychostimulant (NDRI) |

| [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride | 4-fluorophenyl, pyrrolidine-methanol backbone | Research compound (potential CNS agent) |

| Oxycodone Hydrochloride | 4,5α-epoxy morphinan, 14-hydroxy-17-methyl substitution | Opioid (μ-opioid receptor agonist) |

- Mdphp vs. Methylphenidate Hydrochloride: While both act as NDRIs, Mdphp’s pyrrolidine and methylenedioxy groups enhance its lipophilicity and CNS penetration compared to methylphenidate’s piperidine and ester groups.

- Mdphp vs.

Pharmacological and Toxicological Comparison

Mechanism of Action

- Mdphp: Inhibits dopamine/norepinephrine reuptake, causing prolonged synaptic activity.

- Methylphenidate : Similar NDRI mechanism but with lower potency and regulated therapeutic use for ADHD .

- Oxycodone : Acts via opioid receptors, inducing analgesia and respiratory depression, unrelated to catecholamine systems .

Table 2: Toxicity and Clinical Outcomes

| Compound | Acute Toxicity Profile | Reported Fatalities | Regulatory Status |

|---|---|---|---|

| Mdphp(hydrochloride) | Agitation, hyperthermia, cardiac arrest | Yes (case reports) | Illegal in most jurisdictions |

| Methylphenidate Hydrochloride | Hypertension, arrhythmias (at high doses) | Rare | Schedule II (controlled) |

| Oxycodone Hydrochloride | Respiratory depression, coma | Common | Schedule II (controlled) |

- In contrast, methylphenidate and oxycodone fatalities typically involve overdose or polydrug use .

Analytical and Regulatory Considerations

Detection Methods

- Mdphp : Identified via LC/MS-MS and Q-Exactive Orbitrap systems in postmortem analyses .

- Methylphenidate: USP-monographed methods include retention time matching and impurity profiling .

- Oxycodone : USP protocols specify chromatography and titration for purity assessment .

Regulatory Landscape

- Methylphenidate and oxycodone remain Schedule II, reflecting their therapeutic value despite risks .

Biological Activity

MDPHP (3’,4’-Methylenedioxy-α-pyrrolidinohexiophenone) is a synthetic cathinone that has garnered attention for its potent biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor. This article explores the compound's mechanism of action, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological effects.

Target Receptors

MDPHP primarily targets the norepinephrine transporter (NET) and dopamine transporter (DAT). By inhibiting these transporters, MDPHP increases the concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmitter activity and stimulating post-synaptic neurons.

Biochemical Pathways

The elevation of norepinephrine and dopamine levels influences several physiological processes, including mood regulation, reward pathways, and motor control. The compound's action is particularly relevant in the context of addiction and neuropharmacology, as it modulates the brain's reward system.

Pharmacokinetics

MDPHP exhibits significant pharmacokinetic properties that affect its bioavailability and potential toxicity. Key factors influencing its pharmacokinetics include:

- Route of Administration : The method by which MDPHP is consumed can alter its absorption rates and overall effects.

- Physiological State : Individual differences in metabolism can lead to variability in drug response.

- Environmental Factors : Co-administration with other substances may impact MDPHP's efficacy and safety profile.

Case Studies

Several case studies highlight the biological activity and potential risks associated with MDPHP:

- Fatal Intoxication Case : A 48-year-old male experienced fatal acute intoxication attributed solely to MDPHP. This case underscores the compound's potency and potential for causing severe adverse effects when misused .

- Clinical Analysis of Intoxication Cases : A study analyzed nine cases of intoxication related to MDPHP abuse. Findings indicated significant alterations in vital signs and neurological functions, emphasizing the need for awareness regarding its stimulant properties .

- Comparative Toxicology Reports : Reports have documented fatalities involving MDPHP alongside other psychoactive substances, illustrating its role in complex polydrug scenarios. For instance, a case involved a 30-year-old male where MDPHP was identified as a contributing factor to death alongside cocaine use .

MDPHP's biochemical properties are critical for understanding its effects:

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₂₃NO₃ |

| Molar Mass | 289.375 g/mol |

| IC50 at NET | 0.06 μM |

| IC50 at DAT | 0.05 μM |

| IC50 at SERT | 9 μM |

These values indicate that MDPHP has a high affinity for both NET and DAT, suggesting potent stimulant effects that can lead to significant changes in neurotransmitter dynamics within the brain .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Mdphp(hydrochloride) purity and structural integrity in experimental settings?

To ensure accurate characterization, combine techniques such as HPLC for purity assessment (≥95% threshold), LC/MS-MS for molecular weight confirmation, and NMR (1H/13C) for structural elucidation . Cross-validate results with reference standards and document batch-specific variations to minimize experimental bias.

Q. How should researchers design in vitro assays to evaluate Mdphp(hydrochloride)’s pharmacological activity while minimizing cytotoxicity?

Use dose-response curves with a concentration range of 1 nM–100 µM, incorporating positive controls (e.g., known receptor agonists/antagonists) and viability assays (e.g., MTT or Calcein-AM). Validate selectivity via counter-screening against related receptors/enzymes . Include triplicate measurements to address biological variability.

Q. What safety protocols are critical when handling Mdphp(hydrochloride) in laboratory settings?

Follow OSHA and institutional guidelines : use fume hoods for powder handling, wear nitrile gloves/lab coats, and maintain a chemical inventory with hazard labels. Document training on spill containment and emergency eyewash/shower procedures, as outlined in institutional SOPs .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Mdphp(hydrochloride)’s metabolic stability across different in vitro models?

Conduct a meta-analysis of existing studies, comparing variables such as hepatocyte sources (human vs. rodent), incubation times, and substrate concentrations. Use LC-QTOF-MS to identify metabolites and validate findings with isotopic labeling . Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What experimental strategies are recommended to investigate Mdphp(hydrochloride)’s potential neurotoxic effects in vivo?

Design dose-ranging studies in rodent models, incorporating behavioral assays (e.g., open-field tests, rotarod) and histopathological analysis of brain regions (e.g., striatum, hippocampus). Pair with microdialysis to measure neurotransmitter levels (dopamine, serotonin) and RNA-seq to identify dysregulated pathways . Include a recovery phase to assess reversibility of effects.

Q. How can researchers address gaps in Mdphp(hydrochloride)’s environmental impact data for regulatory submissions?

Perform OECD 301/302 tests for biodegradability and Daphnia magna acute toxicity assays (EC50 determination). Use HPLC-UV to monitor hydrolysis/photodegradation products under simulated environmental conditions (pH 7–9, UV light exposure). Cross-reference with EPA guidelines for synthetic cathinones .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Mdphp(hydrochloride) in heterogeneous cell populations?

Apply non-linear regression (e.g., log[inhibitor] vs. response models) and cluster analysis to subgroup data by cell viability thresholds. Use Bayesian hierarchical models to account for inter-experimental variability . Report confidence intervals and effect sizes to enhance reproducibility.

Q. How should researchers validate Mdphp(hydrochloride) stability in long-term storage for pharmacokinetic studies?

Store aliquots at -80°C under argon atmosphere and test stability at 1/3/6-month intervals via LC-MS/MS . Compare degradation rates against WHO-recommended thresholds (<10% impurity over 6 months). Include accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. What criteria should guide the selection of animal models for Mdphp(hydrochloride) abuse liability studies?

Prioritize models with validated translational relevance:

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZJNLZRWBOFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344804 | |

| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-61-5 | |

| Record name | 1-Hexanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24622-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenedioxypyrrolidinohexiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENEDIOXYPYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z239F67BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.